molecular formula C21H26N2O2 B4889301 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine

1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine

Cat. No. B4889301
M. Wt: 338.4 g/mol
InChI Key: SXDRWXKRKOOMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments, including its high potency and specificity for its target receptors. However, its limited solubility and stability may present challenges for certain experimental protocols.

Future Directions

There are several potential future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine, including its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. It may also have applications in the treatment of mood disorders and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine has been studied for a variety of scientific research applications, including its potential as a neuroprotective agent, antidepressant, and cognitive enhancer. It has also been investigated for its role in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)17-21(24)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDRWXKRKOOMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.